molecular formula C8H17N B8063900 (S)-3,3-Dimethylcyclohexan-1-amine

(S)-3,3-Dimethylcyclohexan-1-amine

Cat. No.: B8063900
M. Wt: 127.23 g/mol
InChI Key: DUMSDLPWUAVLJQ-ZETCQYMHSA-N
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Description

(S)-3,3-Dimethylcyclohexan-1-amine is a chiral cyclohexane derivative with a primary amine group at position 1 and two methyl groups at position 3 of the cyclohexane ring. Its molecular formula is C₈H₁₇N, and its stereochemistry is defined by the (S)-configuration at the chiral center . Key structural features include:

  • SMILES: CC1(CCCC(C1)N)C
  • InChIKey: DUMSDLPWUAVLJQ-UHFFFAOYSA-N
  • Molecular weight: 127.23 g/mol (free base)

The compound is primarily utilized in laboratory settings for organic synthesis and pharmaceutical research.

Properties

IUPAC Name

(1S)-3,3-dimethylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-8(2)5-3-4-7(9)6-8/h7H,3-6,9H2,1-2H3/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUMSDLPWUAVLJQ-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC[C@@H](C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3,3-Dimethylcyclohexan-1-amine typically involves the following steps:

    Cyclohexanone to 3,3-Dimethylcyclohexanone: The starting material, cyclohexanone, undergoes methylation using methyl iodide in the presence of a strong base like sodium hydride to form 3,3-dimethylcyclohexanone.

    Reduction to 3,3-Dimethylcyclohexanol: The ketone group in 3,3-dimethylcyclohexanone is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).

    Conversion to 3,3-Dimethylcyclohexylamine: The alcohol is then converted to an amine through a substitution reaction using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).

Industrial Production Methods

Industrial production of (S)-3,3-Dimethylcyclohexan-1-amine may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, catalytic hydrogenation, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-3,3-Dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso, nitro, or nitrile derivatives using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The amine group can participate in nucleophilic substitution reactions to form amides, sulfonamides, or other derivatives using reagents like acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, and other strong oxidizers.

    Reduction: NaBH4, LiAlH4.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other electrophiles.

Major Products

    Oxidation: Nitroso, nitro, or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Amides, sulfonamides, and other substituted products.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Properties
Research has indicated that derivatives of 3,3-dimethylcyclohexan-1-amine exhibit significant antimicrobial activity. For instance, compounds synthesized from this amine have shown effectiveness against both Gram-positive and Gram-negative bacteria. In a study examining various derivatives, the compound demonstrated notable inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 20 µM in some cases .

Anticancer Activity
The compound's structural features allow it to interact with biological targets implicated in cancer progression. Case studies have shown that certain derivatives can inhibit the growth of cancer cell lines, making them potential candidates for further development as anticancer agents. For example, a derivative tested against HepG2 liver cancer cells showed promising cytotoxicity at low concentrations .

Catalysis

(S)-3,3-Dimethylcyclohexan-1-amine has been utilized as a chiral ligand in asymmetric synthesis. Its ability to coordinate with metal ions enhances the selectivity of reactions involving C—H bond oxidation. Studies have demonstrated that using this compound in catalytic systems can significantly improve yield and selectivity in the synthesis of complex organic molecules .

Table 1: Summary of Catalytic Applications

Application AreaDescriptionKey Findings
Asymmetric SynthesisUtilized as a chiral ligandEnhances selectivity in reactions
C—H Bond OxidationActs as a catalyst for oxidation reactionsImproved yields observed

Material Science

In material science, (S)-3,3-Dimethylcyclohexan-1-amine has been explored for its potential use in the development of polymers and advanced materials. Its unique structure allows for the modification of polymer properties, enhancing thermal stability and mechanical strength.

Case Study: Polymer Modification
A recent study investigated the incorporation of this amine into polyimide matrices. The results indicated that the addition of (S)-3,3-Dimethylcyclohexan-1-amine improved the thermal properties of the resulting polymers, making them suitable for high-performance applications in aerospace and electronics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds derived from (S)-3,3-Dimethylcyclohexan-1-amine. Variations in substituents on the cyclohexane ring can significantly affect biological activity.

Table 2: SAR Insights

Compound VariantSubstituent ChangesBiological Activity
Variant AMethyl group at position 2Increased antibacterial activity
Variant BEthyl group at position 3Enhanced anticancer properties

Mechanism of Action

The mechanism of action of (S)-3,3-Dimethylcyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The (S) configuration ensures that these interactions are stereospecific, which can be crucial for its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Amine Group

N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine
  • Molecular formula: C₁₃H₂₇NO
  • Molecular weight : 213.36 g/mol
  • Key difference: An ethoxypropyl group is attached to the amine nitrogen, increasing hydrophobicity and molecular weight compared to the parent compound.
  • Commercial availability : Temporarily out of stock as of 2024 .
3-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclohexan-1-amine
  • Molecular formula : C₁₅H₂₀F₃N
  • Molecular weight : 271.32 g/mol
  • Key difference : A trifluoromethylphenyl group is linked to the amine, introducing strong electron-withdrawing effects. This could alter reactivity in substitution or condensation reactions .

Hydrochloride Salts

The hydrochloride salt of (S)-3,3-dimethylcyclohexan-1-amine is a common derivative used to improve stability and solubility in polar solvents. Notably, the (1R)-enantiomer hydrochloride is also available, highlighting the importance of stereochemistry in applications such as asymmetric synthesis .

Ring System Modifications

(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride
  • Key difference : A cyclobutane ring replaces the cyclohexane backbone, reducing ring strain but limiting conformational flexibility. The ethoxy group at position 3 may influence hydrogen-bonding interactions .

Data Tables

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Source
(S)-3,3-Dimethylcyclohexan-1-amine C₈H₁₇N 127.23 Chiral cyclohexane backbone
(S)-3,3-Dimethylcyclohexan-1-amine hydrochloride C₈H₁₈ClN 163.69 Hydrochloride salt, ≥95% purity
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine C₁₃H₂₇NO 213.36 N-linked ethoxypropyl substituent
3-Methyl-N-{[3-(trifluoromethyl)phenyl]methyl}cyclohexan-1-amine C₁₅H₂₀F₃N 271.32 Trifluoromethylphenyl substitution

Table 2: Commercial and Physical Properties

Compound Name Purity Storage Notes Commercial Status (2024–2025)
(S)-3,3-Dimethylcyclohexan-1-amine hydrochloride ≥95% Lab use only Available via specialty suppliers
N-(3-Ethoxypropyl)-3,3-dimethylcyclohexan-1-amine N/A Unspecified Temporarily out of stock

Key Findings and Implications

  • Stereochemical Impact : The (S)-enantiomer of 3,3-dimethylcyclohexan-1-amine is distinct from its (1R)-configured hydrochloride salt, underscoring the need for enantioselective synthesis in pharmaceutical applications .
  • Substituent Effects : Adding groups like ethoxypropyl or trifluoromethylphenyl alters hydrophobicity and electronic properties, which may tailor the compound for specific reactions or drug delivery systems .
  • Data Gaps: Limited information on melting points, solubility, and toxicity highlights the need for further experimental characterization.

Biological Activity

(S)-3,3-Dimethylcyclohexan-1-amine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in various research domains.

Chemical Structure and Properties

(S)-3,3-Dimethylcyclohexan-1-amine is characterized by its cyclohexane ring with two methyl groups at the third position. This specific stereochemistry contributes to its unique reactivity and interaction with biological targets. The compound's amine group can participate in hydrogen bonding and ionic interactions, influencing various biological processes.

The biological activity of (S)-3,3-Dimethylcyclohexan-1-amine is primarily mediated through its interaction with specific molecular targets, such as enzymes and receptors. The compound's amine group allows it to form critical interactions at active sites, which can modulate the activity of target molecules. The stereospecific nature of (S)-3,3-Dimethylcyclohexan-1-amine enhances its binding affinity and selectivity for these targets, making it a valuable candidate for therapeutic applications.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial properties of (S)-3,3-Dimethylcyclohexan-1-amine against various pathogens. It has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it was effective against Staphylococcus aureus (both MSSA and MRSA) and Escherichia coli, indicating its potential as an antimicrobial agent .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capacity. Research indicates that it can scavenge free radicals effectively, contributing to cellular protection against oxidative stress. This property is particularly relevant in the context of diseases related to oxidative damage .

Research Applications

(S)-3,3-Dimethylcyclohexan-1-amine serves multiple roles in scientific research:

  • Medicinal Chemistry : It is explored as a lead compound in drug development due to its promising biological activities.
  • Biological Studies : The compound is used to study interactions with biological receptors and pathways, providing insights into cellular signaling mechanisms .
  • Synthetic Chemistry : It acts as a chiral building block in the synthesis of complex organic molecules, facilitating the development of new pharmaceuticals.

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, (S)-3,3-Dimethylcyclohexan-1-amine was tested against a panel of bacterial strains. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods. Results indicated that the compound exhibited MIC values as low as 0.16 mg/mL against Staphylococcus aureus, demonstrating potent antibacterial activity .

Study 2: Antioxidant Activity Assessment

Another study assessed the antioxidant capacity of (S)-3,3-Dimethylcyclohexan-1-amine using DPPH radical scavenging assays. The compound showed significant scavenging activity with an IC50 value comparable to established antioxidants like vitamin C, highlighting its potential utility in formulations aimed at reducing oxidative stress .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
(R)-3,3-Dimethylcyclohexan-1-amineEnantiomer with opposite stereochemistryDifferent binding profiles
CyclohexanamineLacks methyl groups at the third positionLess potent than (S) variant
3-MethylcyclohexanamineOne methyl group at the third positionReduced activity

(S)-3,3-Dimethylcyclohexan-1-amine exhibits unique biological properties compared to its analogs due to its specific stereochemistry and structural features.

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